![molecular formula C6H6N2O B13909500 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one typically involves a multi-step process. One common method involves the reaction of α,γ-diazido-α,β-unsaturated esters with 1,3-dicarbonyl compounds. This reaction proceeds through a series of steps, including substitution, alkylation, and lactam formation .
Industrial Production Methods
While specific industrial production methods for 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrrolone derivatives, while reduction can produce different hydrogenated forms of the compound.
Applications De Recherche Scientifique
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,2-b]pyrrole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Diketopyrrolopyrrole: Known for its use in organic electronics, this compound has a different substitution pattern on the pyrrole rings.
Uniqueness
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
4,5-dihydro-1H-pyrrolo[3,4-b]pyrrol-6-one |
InChI |
InChI=1S/C6H6N2O/c9-6-5-4(3-8-6)1-2-7-5/h1-2,7H,3H2,(H,8,9) |
Clé InChI |
JSECHBDNJGLARA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)N1)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)

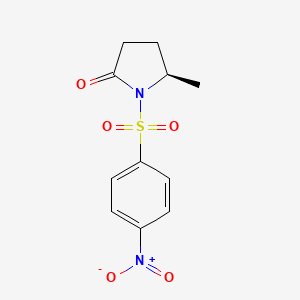



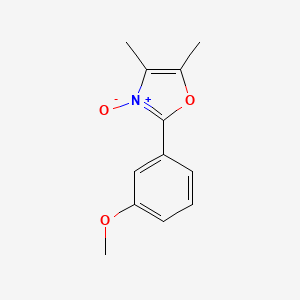
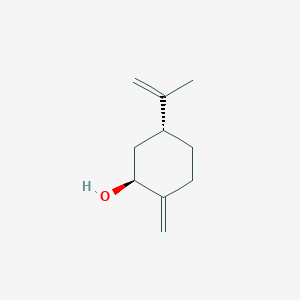
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
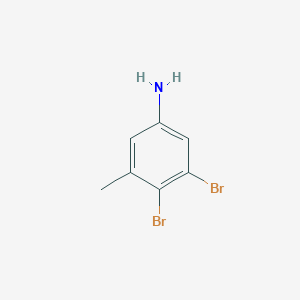
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
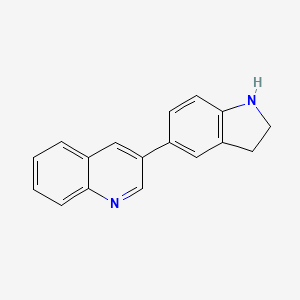

![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
